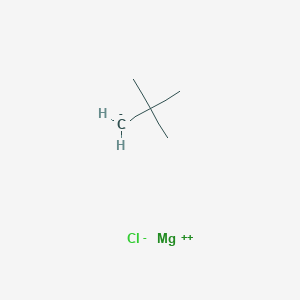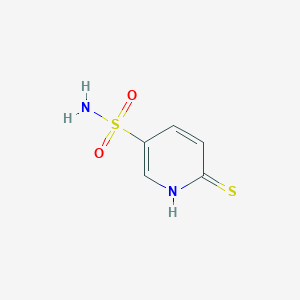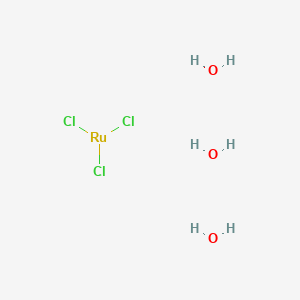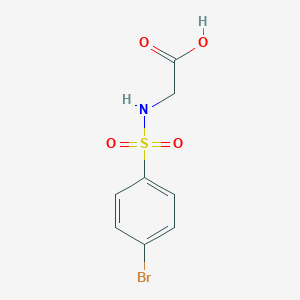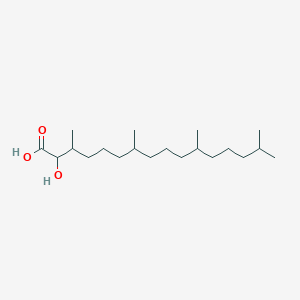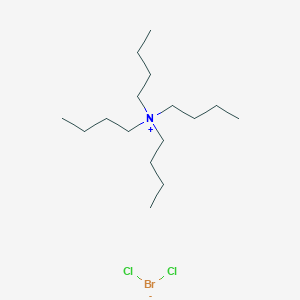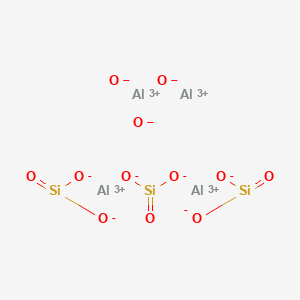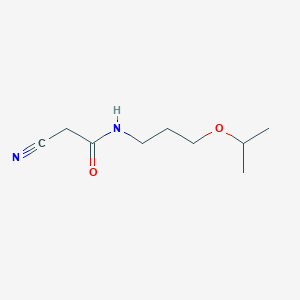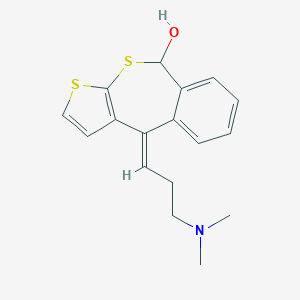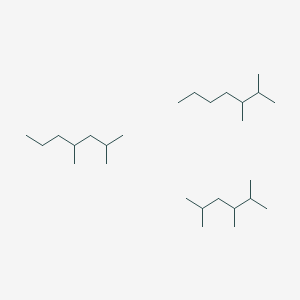
Tripropylene
描述
C₉H₁₈ . It is typically sold as a mixture of structural isomers of nonene. This compound is produced through the oligomerization of propene, resulting in a mixture where two double bonds are lost, and one is retained . Tripropylene is a colorless liquid with a low solubility in water but is soluble in many organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: Tripropylene is synthesized through the oligomerization of propene. The reaction is catalyzed by acids such as polyphosphoric acid. The process involves the formation of a carbocation, which attacks another propylene unit, generating a new carbocation, and so on . The reaction can be represented as: [ 3 \text{C}_3\text{H}_6 \rightarrow \text{C}9\text{H}{18} ]
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic dehydration of propylene glycol. The process involves the hydrolysis of propylene oxide to generate propylene glycol, followed by catalytic dehydration to produce dipropylene glycol and this compound glycol . The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the desired product yield.
化学反应分析
Types of Reactions: Tripropylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols or acids.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions, particularly alkylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkylation reactions typically involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Alcohols and acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated aromatic compounds.
科学研究应用
Tripropylene has a wide range of applications in scientific research and industry:
Chemistry: Used as an alkylating agent in the production of surfactants and lubricants.
Biology: Employed in the synthesis of various bioactive compounds.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Industry: Used in the manufacture of plastics, rubber, paints, adhesives, and coatings. It also serves as a component in cleaning agents and lubricants.
作用机制
The mechanism of action of tripropylene involves its ability to form carbocations, which can then participate in various chemical reactions. The formation of carbocations allows this compound to act as an alkylating agent, facilitating the transfer of alkyl groups to other molecules . This property is particularly useful in the synthesis of surfactants and lubricants, where this compound can modify the chemical structure of target molecules to enhance their properties.
相似化合物的比较
Dipropylene Glycol (C₆H₁₄O₃): A dimer of propylene glycol, used in similar applications but with different physical properties.
Tetrapropylene Glycol (C₁₂H₂₆O₄): A tetramer of propylene glycol, used in applications requiring higher molecular weight compounds.
Uniqueness: Tripropylene is unique due to its intermediate molecular weight and its ability to form stable carbocations, making it a versatile alkylating agent. Compared to dipropylene glycol and tetrapropylene glycol, this compound offers a balance between reactivity and stability, making it suitable for a wide range of industrial and research applications .
属性
IUPAC Name |
2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINYZCOJRSWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive. | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
271.94 to 287.06 °F at 760 mmHg (USCG, 1999) | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
75 °F (USCG, 1999) | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13987-01-4 | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propene, trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


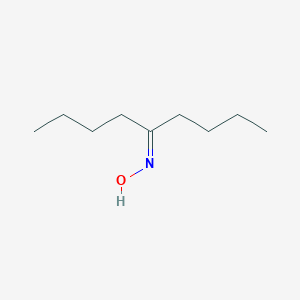
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
